![molecular formula C20H21N3O3 B606884 (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione CAS No. 143086-29-7](/img/structure/B606884.png)

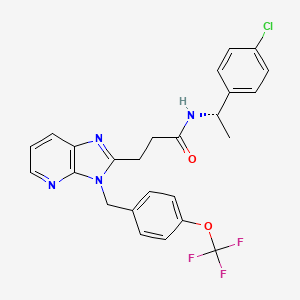

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cycloechinulin is a diketopiperazine alkaloid derived from the fungus Aspergillus ochraceus It is a secondary metabolite known for its unique structural properties and biological activities

Wissenschaftliche Forschungsanwendungen

Cycloechinulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Diketopiperazin-Alkaloiden zu untersuchen.

5. Wirkmechanismus

Cycloechinulin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es interagiert mit zellulären Proteinen und Enzymen und stört die normalen Zellfunktionen. Die insektizide Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, in das Nervensystem von Insekten einzugreifen, was zu Lähmung und Tod führt . In der Krebsforschung werden die zytotoxischen Wirkungen von Cycloechinulin auf seine Interaktion mit zellulärer DNA und die Hemmung wichtiger Enzyme, die an der Zellteilung beteiligt sind, zurückgeführt .

Wirkmechanismus

Target of Action

It is known that many diketopiperazines, the class of compounds to which cycloechinulin belongs, have a broad range of biological activities and can interact with various cellular targets .

Mode of Action

It is known that diketopiperazines often interact with their targets in a way that alters cellular functions

Biochemical Pathways

It is known that diketopiperazines can affect a variety of biochemical pathways, leading to a wide range of downstream effects .

Biochemische Analyse

Biochemical Properties

Cycloechinulin is a diketopiperazine natural product Diketopiperazines are cyclic dipeptides that have been found to interact with a variety of enzymes and proteins

Cellular Effects

Cycloechinulin has been shown to reduce weight gain in corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet This suggests that Cycloechinulin may have an impact on cellular metabolism and gene expression within these organisms

Molecular Mechanism

It is known to be a diketopiperazine, a class of compounds that can interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

Vorbereitungsmethoden

Cycloechinulin is typically isolated from the mycelial mat of Aspergillus ochraceus . The preparation involves solid-substrate fermentation cultures of the fungus grown on rice, followed by extraction with methanol. The evaporated extract is then partitioned with acetonitrile and hexane to yield an acetonitrile-soluble fraction. This fraction undergoes sequential extraction with hexane, benzene, chloroform, ethyl acetate, and methanol . Further purification is achieved through chromatographic techniques such as medium pressure liquid column chromatography on silica gel and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Cycloechinulin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu erhalten.

Reduktion: Reduktionsreaktionen können den Diketopiperazinring modifizieren, was zur Bildung reduzierter Derivate führt.

Substitution: Cycloechinulin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Cycloechinulin ist strukturell verwandt mit anderen Diketopiperazin-Alkaloiden wie Novoamauromin und Amauromin . Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten. So hat Novoamauromin beispielsweise antifungale Eigenschaften gezeigt, während Cycloechinulin als Insektizid wirksamer ist . Die einzigartigen strukturellen Merkmale von Cycloechinulin, wie z. B. seine spezifischen Ringsubstitutionen, tragen zu seinen unterschiedlichen biologischen Aktivitäten bei und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Ähnliche Verbindungen

- Novoamauromin

- Amauromin

- Echinulin

- Neoechinulin

Cycloechinulin zeichnet sich durch seine spezifischen insektiziden und zytotoxischen Eigenschaften aus, was es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTQPWJZZZLMBI-AUHQLAKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Cycloechinulin and where is it found?

A1: Cycloechinulin is a diketopiperazine metabolite primarily isolated from various fungal species, including Aspergillus novofumigatus [, , ] and Aspergillus flocculosus [, , ]. It is classified as a Trp-Ala-derived, non-basic alkaloid [].

Q2: What is the molecular structure of Cycloechinulin?

A2: Cycloechinulin has the molecular formula C20H21N3O3 []. Its systematic name is (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione–methanol (4/1) [].

Q3: Are there any new species of fungi that produce Cycloechinulin?

A3: Yes, research has identified two new species, Aspergillus fumigatiaffinis and Aspergillus novofumigatus, that produce Cycloechinulin among other extrolites [, ].

Q4: Has the genome of any Cycloechinulin-producing fungi been sequenced?

A4: Yes, the genome of Aspergillus novofumigatus, a known producer of Cycloechinulin, has been sequenced, offering insights into its potential for producing bioactive compounds [].

Q5: Does Cycloechinulin possess any antioxidant properties?

A5: Theoretical studies using Density Functional Theory (DFT) suggest that Cycloechinulin exhibits antioxidant activity through both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) mechanisms []. These computational findings are supported by experimental evidence from DPPH• and ABTS•+ antioxidant assays [].

Q6: How does the antioxidant activity of Cycloechinulin compare to known antioxidants?

A6: Computational analysis indicates that the rate constants for both HAT and RAF reactions of Cycloechinulin are significantly higher than those of Trolox and ascorbic acid, suggesting potentially superior antioxidant capabilities [].

Q7: Does Cycloechinulin interact with ultraviolet (UV) radiation?

A7: Yes, both computational studies using Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis experiments demonstrate that Cycloechinulin can absorb UV radiation, particularly in the UVA and UVB ranges [].

Q8: Could Cycloechinulin be used in sunscreen products?

A8: Its UV absorption properties suggest that Cycloechinulin could potentially be explored as a component in organic sunscreen formulations [], although further research is needed to confirm its safety and efficacy for this purpose.

Q9: Has Cycloechinulin shown any potential in other biological applications?

A9: While not as potent as other compounds isolated from the same source, Cycloechinulin has shown weak inhibitory activity against RANKL-induced osteoclast differentiation in vitro []. This suggests a possible area for further research into its effects on bone health.

Q10: Are there any analytical techniques available to study Cycloechinulin?

A10: While specific details about analytical method validation are limited in the provided research, researchers have utilized various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for the isolation, purification, and structural characterization of Cycloechinulin [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)